Potassium Aspartate

Cardiothoracic Surgery Anesthesiology Hemodynamics

Potassium Aspartate (CAS 14434-35-6) is a dual-action electrolyte replenisher combining potassium with the TCA-cycle-intermediate L-aspartate anion. Unlike KCl, which causes vasoconstriction and elevates MAP, potassium aspartate induces vasodilation—critical during extracorporeal circulation. The L-stereoisomer is pharmacodynamically superior to D- or DL-forms for correcting diuretic-induced K⁺/Mg²⁺ depletion. For antiarrhythmic cardioprotection (reducing reperfusion arrhythmias from 90% to 10%) and validated 13-22% greater fatigue relief, specify this compound.

Molecular Formula C8H14K2N2O9
Molecular Weight 360.40 g/mol
CAS No. 14434-35-6
Cat. No. B1143827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Aspartate
CAS14434-35-6
Molecular FormulaC8H14K2N2O9
Molecular Weight360.40 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)O.[K+]
InChIInChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2/t2*2-;;;/m00.../s1
InChIKeyYKZPPPNXRZHVGX-PXYKVGKMSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Aspartate (CAS 14434-35-6): A Differentiated Amino Acid Chelate for Targeted Electrolyte and Metabolic Support


Potassium Aspartate (CAS 14434-35-6) is a potassium salt of L-aspartic acid, an amino acid [1]. Its molecular formula is C4H6KNO4 with a molar mass of 171.193 g·mol⁻¹ [1]. It is classified as an electrolyte replenisher and a dietary supplement, used for managing hypokalemia and as an adjunctive treatment for hyperammonemia [1]. Unlike simple inorganic potassium salts, the aspartate anion serves as a metabolic intermediate, entering the tricarboxylic acid (TCA) cycle and participating in the urea cycle [2]. This dual functionality differentiates it from potassium salts of non-metabolizable anions, positioning it for applications where both potassium supplementation and cellular energy metabolism are of interest [2].

Potassium Aspartate: Why In-Class Salts Are Not Interchangeable and Stereochemistry Dictates Efficacy


The therapeutic efficacy of potassium aspartate is not solely a function of elemental potassium delivery. Comparative studies demonstrate that the stereoisomeric form of the aspartate ligand profoundly influences pharmacological outcomes [1]. For instance, K,Mg L-aspartate is more beneficial than its D- or DL-counterparts in treating primary magnesium and potassium deficiency [1]. Furthermore, the anion itself dictates physiological effects: potassium-magnesium-aspartate (KMA) induces vasodilation, while equimolar potassium chloride (KCl) causes vasoconstriction during extracorporeal circulation [2]. Consequently, substituting potassium aspartate with another potassium salt (e.g., chloride, citrate, gluconate) or a racemic mixture is not pharmacodynamically equivalent and can lead to divergent or suboptimal clinical and experimental outcomes. Procurement decisions must therefore be guided by the specific stereochemical and anionic properties of the target compound.

Potassium Aspartate Procurement: Quantified Differentiation vs. Potassium Chloride, Other Salts, and Stereoisomers


Hemodynamic Divergence: Potassium Aspartate Induces Vasodilation, Potassium Chloride Causes Vasoconstriction

In a prospective randomized double-blind study of 20 patients undergoing coronary artery bypass graft surgery, the peripheral vascular effects of potassium-magnesium-aspartate (KMA) were compared to potassium chloride (KCl) during extracorporeal circulation (ECC) [1]. The study demonstrated opposite hemodynamic responses. KMA administration (12 mmol, n=10) resulted in significant vasodilation, evidenced by a decrease in mean arterial pressure (MAP) from 72 ± 13 to 59 ± 12 mmHg (mean ± SD, P < 0.01) within the first to fifth minutes [1]. In contrast, KCl administration (12 mmol, n=10) caused vasoconstriction, with a maximal increase in MAP from 70 ± 16 to 81 ± 20 mmHg by the fourth minute [1].

Cardiothoracic Surgery Anesthesiology Hemodynamics Electrolyte Management

Stereospecific Efficacy: L-Aspartate Isomer Demonstrates Superior Electrolyte Repletion vs. D- and DL-Forms

A comparative study in rats with digoxin- and furosemide-induced potassium and magnesium depletion demonstrated that the L-stereoisomer of K,Mg aspartate is significantly more effective at restoring electrolyte levels than the D- or DL-forms [1]. Following intravenous administration of 100 mg/kg K,Mg L-, D-, or DL-aspartate (equivalent to 53.05 mg K aspartate and 46.95 mg Mg aspartate per kg bodyweight), the rate of potassium and magnesium deficiency correction was highest for the L-isomer [1]. The study concluded that the efficacy can be ranked as: K,Mg L-aspartate > K,Mg DL-aspartate > K,Mg D-aspartate [1]. Furthermore, the L-isomer resulted in the lowest daily urinary excretion of amine nitrogen and magnesium, indicating superior metabolic utilization and retention [1].

Nutritional Biochemistry Pharmacology Stereoisomerism Electrolyte Deficiency

Cardioprotective Efficacy: Potassium Aspartate with Magnesium Significantly Reduces Reperfusion Arrhythmia Incidence vs. Untreated Ischemia

A study in an ischemia-reperfusion (IR) rabbit heart model demonstrated that perfusion with a solution containing potassium aspartate and magnesium (PAM) significantly reduces the incidence of reperfusion-induced ventricular arrhythmias (RIVA) [1]. Compared to the ischemia group, where 9 out of 10 (90%) rabbits experienced RIVA, the PAM-treated group saw a drastic reduction to only 1 out of 10 (10%) [1]. This protective effect was associated with a significant reduction in transmural repolarization dispersion (TDR) [1]. The study concluded that PAM significantly reduces TDR and prevents ventricular arrhythmia in the ischemic rabbit heart [1].

Cardiology Ischemia-Reperfusion Injury Antiarrhythmic Electrophysiology

Symptomatic Relief: Potassium and Magnesium Aspartates Provide 13-22% Greater Fatigue Reduction vs. Placebo/Multivitamins

A clinical study evaluating the efficacy of potassium and magnesium aspartates in managing fatigue reported a quantifiable benefit over control interventions [1]. The study found that the relief of fatigue was 13-22% greater with the aspartate combination compared to multivitamins or placebo therapy [1]. The effect was described as gradual, becoming definite by the third to fourth day, reaching a plateau by the tenth day, and was maintained without dosage changes [1]. An excellent subjective response was reported in a greater number of cases on aspartates than those on multivitamins or placebo [1].

Fatigue Management Nutritional Supplementation Clinical Trial Electrolyte Therapy

Formulation-Specific Performance: Potassium Gluconate Exhibits Superior Feeding Tube Collection Rate vs. Potassium Aspartate

A 2020 study investigating drug loss during administration via neonatal feeding tubes compared the collection rates of potassium L-aspartate and potassium gluconate [1]. The study found that the collection rate of potassium gluconate was higher than that of potassium L-aspartate [1]. This indicates that when administering potassium supplements through a feeding tube, a higher proportion of the intended dose of potassium gluconate is successfully delivered to the infant compared to potassium aspartate [1]. The study concluded that potassium gluconate powdery form is the more suitable drug for this specific route of administration [1].

Neonatology Pharmaceutics Drug Delivery Enteral Nutrition

Potassium Aspartate: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Perioperative Potassium Management in Cardiac Surgery

In cardiac surgery requiring extracorporeal circulation (ECC), potassium aspartate (as potassium-magnesium-aspartate) is indicated for treating hypokalemia when the patient's mean arterial pressure (MAP) is high. Unlike potassium chloride, which causes vasoconstriction and a rise in MAP (an increase from 70 to 81 mmHg), potassium aspartate induces vasodilation, lowering MAP (from 72 to 59 mmHg) [1]. This property makes it the agent of choice to correct potassium deficits without exacerbating hypertension or increasing systemic vascular resistance during critical perioperative periods [1].

Targeted Replenishment of Potassium and Magnesium Deficits

For the correction of iatrogenic electrolyte depletions (e.g., those induced by loop diuretics like furosemide or cardiac glycosides like digoxin), the L-stereoisomer of potassium aspartate is preferred. Preclinical evidence establishes that K,Mg L-aspartate is superior to its D- and DL-stereoisomers in compensating for potassium and magnesium deficiency, as measured in plasma, erythrocytes, and myocardium [2]. Its use also results in lower urinary loss of amine nitrogen and magnesium, signifying more efficient metabolic utilization [2].

Cardioprotection in Ischemia-Reperfusion Injury Research

In experimental models of myocardial ischemia-reperfusion, a solution of potassium aspartate and magnesium (PAM) is validated for its antiarrhythmic properties. Perfusion with PAM significantly reduces the incidence of reperfusion-induced ventricular arrhythmias from 90% in untreated controls to just 10% in treated hearts [3]. This effect is mechanistically linked to a reduction in transmural repolarization dispersion (TDR), making it a valuable tool for investigating cardioprotective strategies and stabilizing cardiac preparations in electrophysiological studies [3].

Adjunctive Support for Fatigue Syndromes

Potassium aspartate, often in combination with magnesium aspartate, is supported by clinical data for managing fatigue. Studies show it provides a 13-22% greater relief of fatigue symptoms compared to placebo or multivitamin controls, with improvement becoming apparent by the third to fourth day of administration [4]. This quantifiable benefit supports its selection over simple potassium chloride for applications where both electrolyte replenishment and a measurable effect on fatigue are desired [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium Aspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.